2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]
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Overview
Description
2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine]: is a complex organic compound characterized by its unique spiro structure, which involves two benzodithiepine rings connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] typically involves the reaction of 3,4-dimethoxythiophene with pentaerythritol in the presence of p-toluenesulphonic acid as a catalyst. The reaction is carried out in dry toluene under reflux conditions for several days. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, nitric acid, controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Spirobi[fluorene-9,9’-xanthene]: Used in the development of organic electronic materials.
Spirobi[thieno[3,4-b][1,4]dioxepine]: Explored for its use in dye-sensitized solar cells.
Spirobi[cyclopenta[2,1-b3,4-b’]dithiophene]: Investigated for its potential in organic photovoltaics.
Uniqueness: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Properties
CAS No. |
64958-42-5 |
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Molecular Formula |
C17H16S4 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
3,3'-spirobi[2,4-dihydro-1,5-benzodithiepine] |
InChI |
InChI=1S/C17H16S4/c1-2-6-14-13(5-1)18-9-17(10-19-14)11-20-15-7-3-4-8-16(15)21-12-17/h1-8H,9-12H2 |
InChI Key |
YRSAXQCHYLGEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CSC3=CC=CC=C3S1)CSC4=CC=CC=C4SC2 |
Origin of Product |
United States |
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